Home > Products > Screening Compounds P98048 > 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one - 1823876-48-7

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-2686129
CAS Number: 1823876-48-7
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5th position and two methyl groups at the 4th position, contributing to its unique chemical properties and potential biological activities. The compound's molecular formula is C11H12BrN0, and it has a molecular weight of 254.12 g/mol .

Source and Classification

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is classified as a heterocyclic compound due to the presence of nitrogen in its structure. It is often sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties, synthesis, and applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves several key steps:

  1. Starting Material: The synthesis often begins with a suitable precursor such as 5-bromoquinoline.
  2. Alkylation: Methyl groups are introduced at the 4th position using alkylation reagents like methyl iodide in the presence of a base.
  3. Reduction: The quinoline ring is then reduced to form the dihydroquinoline structure using reducing agents such as hydrogen gas with a palladium catalyst or other hydrogenation techniques.

These methods may vary depending on the specific laboratory protocols or industrial production requirements used to optimize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: Further reduction can yield tetrahydroquinoline derivatives.
  3. Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

These reactions are significant for modifying the compound's structure for various applications in research and development.

Mechanism of Action

Process and Data

The mechanism of action for 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors within cells. While specific mechanisms may vary based on the target system, compounds within this class have been noted for their potential anti-inflammatory and anti-cancer properties. Research into these mechanisms often employs biochemical assays to evaluate efficacy against specific biological targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one include:

  • Molecular Weight: 254.12 g/mol
  • Appearance: Typically appears as a solid crystalline substance.

Chemical properties include its reactivity profile in various organic reactions such as oxidation, reduction, and substitution reactions. The compound's stability under different conditions also plays a crucial role in its handling and application in laboratory settings .

Applications

Scientific Uses

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific applications:

  1. Medicinal Chemistry: Due to its biological activity potential, it is studied for use in drug development targeting various diseases.
  2. Research: Utilized in academic studies exploring quinoline derivatives' effects on biological systems.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

These applications highlight the compound's significance in both research and practical chemistry contexts.

Synthetic Methodologies for 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Bromination Strategies for Position-Specific Functionalization of Dihydroquinolinone Scaffolds

Electrophilic bromination represents the cornerstone synthetic approach for introducing bromine at the C5 position of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold. This transformation exploits the inherent electron-rich character of the quinolinone aromatic ring, with regioselectivity governed by the electronic directing effects of the lactam carbonyl and the steric constraints imposed by the geminal dimethyl group at C4. Traditional protocols employ molecular bromine (Br₂) in halogenated solvents (e.g., chloroform or dichloromethane), achieving moderate to high yields (typically 60-85%) of the 5-bromo derivative [3]. The reaction proceeds via the formation of a bromonium ion intermediate, with nucleophilic attack preferentially occurring at the para position relative to the electron-donating enolized lactam system, corresponding to C5. Careful control of stoichiometry (1.0-1.2 equivalents Br₂) and temperature (0-25°C) is critical to minimize dibromination by-products, particularly at the activated C7 position ortho to the carbonyl .

Table 1: Comparative Bromination Agents for 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Key Advantages/Disadvantages
Molecular Bromine (Br₂)Chloroform0-252-560-85Cost-effective; risk of overbromination
N-Bromosuccinimide (NBS)Dimethylformamide25-401-370-90Improved selectivity; easier handling
Electrochemical (Co-OV@CP anode, NaBr)H₂O/Acetonitrile25<192High atom economy; minimal waste
Pyridinium TribromideAcetic Acid254-865-75Solid handling; reduced volatility

Recent advancements focus on enhancing selectivity and sustainability. N-Bromosuccinimide (NBS) in dimethylformamide offers superior control, minimizing polybromination through its milder electrophilic character and generating succinimide as a benign by-product, yielding the target compound in 70-90% yields [3] [8]. More significantly, electrochemical bromination has emerged as a transformative green methodology. Employing an oxygen-vacancy-rich Co₃O₄ (Co-OV@CP) anode and aqueous sodium bromide (NaBr) as the bromine source, this method achieves exceptional Faradaic efficiencies exceeding 90% under ambient conditions [4]. The process generates bromine in situ via anodic oxidation of bromide ions (2Br⁻ → Br₂ + 2e⁻), enabling highly efficient and position-selective monobromination of the dihydroquinolinone substrate dissolved in an acetonitrile-water mixture. This method affords 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in yields up to 92%, demonstrating significant advantages in atom economy, reduced hazardous waste generation (eliminating HBr coproduct), and operational safety by circumventing molecular bromine handling [4]. Characterization relies heavily on ¹H NMR (notably the characteristic downfield shift of H6 due to the ortho-bromo substituent) and ¹³C NMR (confirming C5 bromination by absence of its signal and shifts in neighboring carbons), complemented by high-resolution mass spectrometry and elemental analysis [8].

Optimization of Alkylation and Cyclization Protocols for Core Structure Assembly

The synthesis of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold, serving as the precursor for bromination, predominantly relies on two key strategies: Friedländer-type condensation and radical cyclization of N-allylbenzamides. The Friedländer approach involves the acid- or base-catalyzed cyclocondensation of 2-amino-5-bromobenzaldehyde derivatives with dimethyl-substituted β-keto esters or ketones (e.g., pinacolone). Optimization studies reveal that Lewis acids like SnCl₂ or ionic liquids significantly enhance reaction rates and yields compared to traditional protic acids. For instance, employing 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as a solvent and catalyst at 80°C affords the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core in approximately 85% yield within 4 hours, minimizing side-product formation [3] [8]. This method offers straightforward access but requires appropriately substituted aniline precursors, limiting flexibility for late-stage diversification.

Radical-mediated cyclizations provide a versatile alternative, particularly valuable for constructing diverse substitution patterns. A highly optimized protocol utilizes iron(II) chloride (FeCl₂) catalysis to generate alkyl radicals from carboxylic acid-derived peresters or peroxides. These radicals initiate a cascade reaction with N-allylbenzamides. The radical adds across the allyl double bond, followed by intramolecular cyclization onto the aromatic ring (ipso or ortho attack depending on substitution) and rearomatization, yielding the dihydroquinolinone core. Critical optimization parameters include:

  • Catalyst Loading: FeCl₂·4H₂O (20 mol%) provides optimal activity; lower loadings decrease yield, higher loadings promote side reactions.
  • Solvent System: A 1:1 mixture of 1,2-dichloroethane (DCE) and acetonitrile balances substrate solubility and radical stability.
  • Temperature: 80°C enables efficient radical generation and cyclization without significant decomposition.
  • Radical Precursor: tert-Butyl peresters, derived from pivalic acid or related branched acids, favor the formation of the requisite tertiary radical for the 4,4-dimethyl substitution.

Table 2: Optimized Cyclization Methods for 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Core

Precursor TypeKey Reagent/ConditionCyclization ModeYield Range (%)DiastereoselectivityReference Basis
2-Aminoaryl Ketonesβ-Ketoester (e.g., Ethyl acetoacetate), [BMIM]BF₄, 80°CFriedländer Condensation75-90N/A (Achiral Center) [3] [8]
N-Allyl-2-methylbenzamidesFeCl₂·4H₂O (20 mol%), tert-Butyl Pivaloperester, DCE/MeCN, 80°CRadical Addition/Cyclization65-85>20:1 dr (for chiral analogs) [10]
N-Propargyl BenzamidesAuCl₃ (5 mol%), Toluene, 110°C5-endo-dig Cyclization70-88N/A

This FeCl₂-catalyzed decarboxylative radical alkylation/cyclization protocol demonstrates excellent functional group tolerance and high diastereoselectivity (>20:1 dr) when applicable, making it particularly suitable for synthesizing the 4,4-dimethyl variant and analogs with other alkyl substituents at C4 [10]. Subsequent bromination (Section 1.1) of the core synthesized via either route then furnishes the target 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Purification is typically achieved via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures, providing material suitable for downstream functionalization or hybridization [3] [8].

Hybridization Approaches for Multi-Target Directed Ligand Design

The strategic incorporation of the 5-bromo group into the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold unlocks its potential as a versatile synthon for generating multi-target directed ligands (MTDLs) via molecular hybridization. Bromine serves two critical functions: 1) acting as a steric and electronic modulator of the parent scaffold's pharmacophore, potentially enhancing affinity or selectivity for a primary target, and 2) providing a synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) enabling the covalent attachment of distinct pharmacophoric fragments known to engage secondary biological targets [6] [7].

Chemical language models (CLMs) trained on SMILES strings have emerged as powerful tools for de novo design of such hybrid molecules. Pooled fine-tuning of a pretrained CLM with known ligands for two distinct biological targets biases the model towards generating novel chemical entities predicted to possess dual activity. When applied to hybrid design incorporating the brominated dihydroquinolinone scaffold, the CLM effectively proposes structures where the bromine position facilitates linkage (directly or via short spacers like piperazine or morpholine) to secondary pharmacophores, while the core structure retains features essential for engaging the primary target [6]. For instance, CLM designs have successfully generated hybrids linking the 5-bromodihydroquinolinone core to fragments known to bind soluble epoxide hydrolase (sEH) or farnesoid X receptor (FXR), predicted to modulate metabolic syndrome pathways synergistically [6].

Table 3: Structure-Activity Relationship (SAR) Insights for Hybrid Design Based on 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Position/ModificationImpact on Pharmacological ProfileRole in Hybrid DesignKey Coupling Strategy
C5 BromineModulates electron density; influences scaffold conformation via weak intramolecular interactions; essential coupling handle.Critical linker attachment point for secondary pharmacophore.Suzuki-Miyaura (aryl/hetaryl); Sonogashira (alkynyl); Buchwald-Hartwig (amino).
C4 Dimethyl GroupEnhances metabolic stability by blocking oxidation; imposes specific conformation on lactam ring.Conserved to maintain core stability and primary target engagement.Typically retained unmodified.
Lactam (NH/C=O)Key hydrogen bond donor/acceptor; crucial for primary target binding (e.g., enzyme active site, receptor).Core pharmacophore element; essential for intrinsic activity.May be modified only if crucial for linker attachment without losing key interactions.
Aromatic Ring (C6-C8)Substitution pattern profoundly affects potency and selectivity (e.g., electron-withdrawing groups at C6/C8 enhance affinity for certain targets).Region for further optimization or introduction of substituents complementary to the primary target pocket.Electrophilic substitution after core formation/before bromination.
Linker (Attached to C5)Length, flexibility, and polarity critically influence dual pharmacophore presentation and overall bioavailability.Optimized to balance potency at both targets and drug-like properties.Varies (alkyl chains, PEG, piperazine, morpholine, triazole).

The structure-activity relationship (SAR) surrounding the 5-bromodihydroquinolinone core informs rational hybrid design. The geminal dimethyl group at C4 significantly enhances metabolic stability by blocking oxidative degradation pathways common to unsubstituted dihydroquinolinones. The lactam moiety (NH and C=O) serves as a crucial hydrogen-bonding pharmacophore, often essential for target engagement. The bromine at C5, besides enabling coupling, exerts electronic effects that can subtly modulate the electron density of the aromatic ring, potentially influencing binding affinity. Hybridization strategies typically preserve the core pharmacophore features (lactam, C4 dimethyl) while exploiting the C5 bromine for conjugation. Common linkers include piperazine, morpholine, alkyl chains of varying lengths, or triazole rings formed via click chemistry, selected to optimize the spatial orientation of the secondary pharmacophore and maintain favorable physicochemical properties [7]. For example, replacing the bromine with a 4-(4-(trifluoromethyl)phenyl)piperazinyl group via Buchwald-Hartwig amination generated hybrids demonstrating nanomolar activity against both dopamine D₂ and serotonin 5-HT₂A receptors, relevant for antipsychotic development [9]. This exemplifies the power of hybridization leveraging the C5-bromo handle to transform the monofunctional scaffold into a therapeutically promising MTDL.

Properties

CAS Number

1823876-48-7

Product Name

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one

Molecular Formula

C11H12BrNO

Molecular Weight

254.127

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

AQOCWOFUUFTYKS-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NC2=C1C(=CC=C2)Br)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.